1-(3-chlorophenyl)-4-(1H-pyrazole-5-carbonyl)piperazin-2-one
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Overview
Description
1-(3-chlorophenyl)-4-(1H-pyrazole-5-carbonyl)piperazin-2-one is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-4-(1H-pyrazole-5-carbonyl)piperazin-2-one typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Attachment of the chlorophenyl group:
Formation of the piperazine ring: The final step involves the cyclization of the intermediate compound to form the piperazine ring, which can be achieved through various cyclization reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-4-(1H-pyrazole-5-carbonyl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution could lead to various substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a tool for studying biological processes and pathways.
Medicine: Potential use as a pharmaceutical agent due to its pharmacological properties.
Industry: Possible applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-4-(1H-pyrazole-5-carbonyl)piperazin-2-one would depend on its specific biological target. Generally, compounds of this type can interact with various molecular targets, such as enzymes, receptors, or ion channels, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
1-(3-chlorophenyl)piperazine: A simpler analog with similar pharmacological properties.
4-(1H-pyrazole-5-carbonyl)piperazine: Another analog with a different substitution pattern.
Uniqueness
1-(3-chlorophenyl)-4-(1H-pyrazole-5-carbonyl)piperazin-2-one is unique due to the presence of both the chlorophenyl and pyrazole groups, which can confer distinct pharmacological properties and reactivity compared to its analogs.
Properties
IUPAC Name |
1-(3-chlorophenyl)-4-(1H-pyrazole-5-carbonyl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O2/c15-10-2-1-3-11(8-10)19-7-6-18(9-13(19)20)14(21)12-4-5-16-17-12/h1-5,8H,6-7,9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLGZWELNELYBPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=CC=NN2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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